Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-
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Overview
Description
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- is a chemical compound with the molecular formula C13H9Cl2NS.
Preparation Methods
The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- typically involves the reaction of 3,4-dichlorophenyl isocyanate with various amines or amino acids. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with 4-methylbenzenecarbothioamide under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a catalyst in various organic reactions, including the Mitsunobu reaction . In biology and medicine, it has shown promise as an antifungal and antibacterial agent, with studies indicating its effectiveness against various pathogens . Additionally, it is being explored for its potential use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . This inhibition is often mediated through the formation of stable complexes with the target enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- can be compared with other similar compounds, such as 3,5-dichlorobenzamide derivatives and N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives For example, its ability to act as a catalyst in the Mitsunobu reaction sets it apart from other related compounds .
Properties
CAS No. |
127351-05-7 |
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Molecular Formula |
C14H11Cl2NS |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C14H11Cl2NS/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
IFEUPGWJMCGPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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